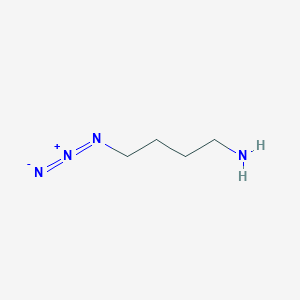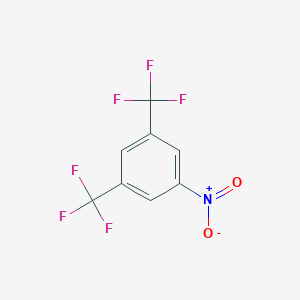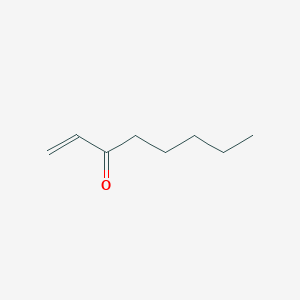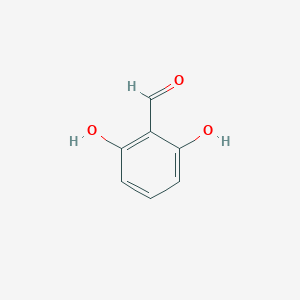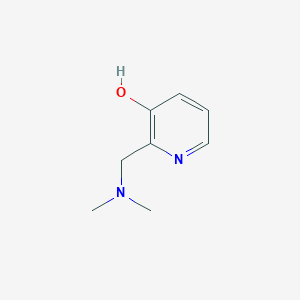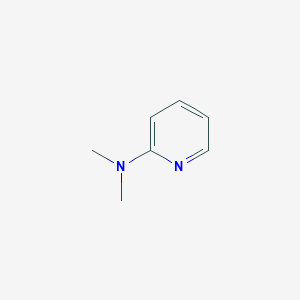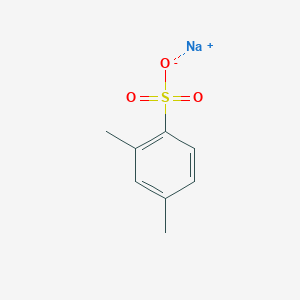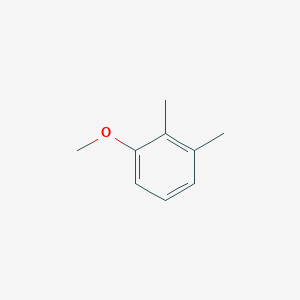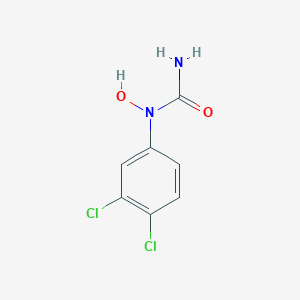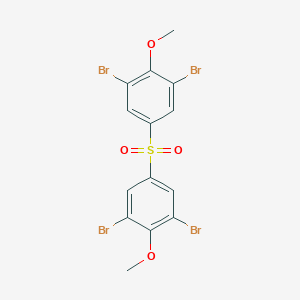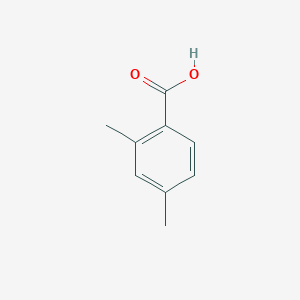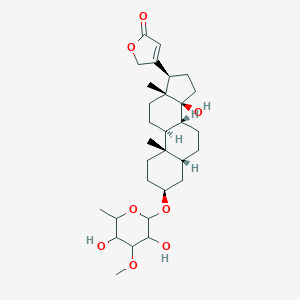
ネリイフォリン
概要
説明
ネリイフォリンは、ステロイド配糖体の種類であるカルデノリド配糖体であり、Cerbera odollamとThevetia ahouaiの種子に含まれています 。 これは、強力な生物活性、特に強心薬、毒素、神経保護剤としての役割で知られています 。 ネリイフォリンの分子式はC30H46O8、分子量は534.68 g/molです .
2. 製法
ネリイフォリンは、Cerbera manghasの未熟果実から単離することができます。抽出工程では、乾燥果実から化合物を抽出するためにメタノールを使用します。 メタノール残渣を水に懸濁し、次にn-ヘキサン、酢酸エチル、n-ブタノールで順次抽出し、目的化合物を得ることができます
3. 化学反応解析
ネリイフォリンは、以下の様々な化学反応を起こします。
酸化: ネリイフォリンは、使用する試薬や条件に応じて、異なる生成物を形成するために酸化することができます。
還元: 還元反応は、ネリイフォリンの配糖結合を修飾することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。
科学的研究の応用
ネリイフォリンは、いくつかの科学研究で応用されています。
作用機序
ネリイフォリンは、主にNa+/K±ATPase酵素を阻害することで効果を発揮し、細胞内カルシウム濃度の上昇につながります。 このメカニズムは、強心作用にとって重要です 。 癌細胞では、ネリイフォリンはカスパーゼの活性化とアポトーシス促進タンパク質の発現亢進を介してアポトーシスを誘導します 。 また、神経保護作用に不可欠なLC3関連ファゴソームの形成を阻害します .
6. 類似化合物の比較
ネリイフォリンは、ジギトキシゲニン、テベチンA、オウバインなどの他のカルデノリド配糖体と類似しています 。 ネリイフォリンは、その特定の配糖構造とHOXA9依存性遺伝子発現に対する強力な阻害効果により、他のカルデノリド配糖体とは異なります 。 これは、急性骨髄性白血病においてHOXA9を標的とする低分子阻害剤を開発するための貴重な化合物となります .
類似化合物
- ジギトキシゲニン
- テベチンA
- オウバイン
- ブファリン
- コンバラトキシン
ネリイフォリンのユニークな特性と多様な用途は、様々な科学研究分野において重要な化合物となっています。
生化学分析
Biochemical Properties
Neriifolin has been found to interact with various enzymes, proteins, and other biomolecules. It acts as an inhibitor and may exhibit diverse biological activities, including anticancer, apoptosis-inducing, and anti-inflammatory properties .
Cellular Effects
Neriifolin has been shown to markedly inhibit cell growth and induce apoptosis in prostate cancer cells . It influences cell function by inducing DNA damage and double-strand breaks (DSBs), validated with attenuation expression of genes in DSBs repair and increasing phosphorylated histone H2AX (γ-H2AX) foci formation, a quantitative marker of DSBs .
Molecular Mechanism
Neriifolin exerts its effects at the molecular level by increasing DNA damage and apoptosis through activation of endoplasmic reticulum stress (ERS) in prostate cancers . It also activates ERS-related proteins, including eukaryotic initiation factor 2α (eIF2α), protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), and C/EBP homologous protein (CHOP), and downregulates CCAAT-enhancer-binding protein alpha (C/EBP-α), a transcriptional factor that forms heterodimers with CHOP .
Temporal Effects in Laboratory Settings
It is known that Neriifolin has a significant impact on DNA damage over time, leading to increased apoptosis in prostate cancer cells .
準備方法
Neriifolin can be isolated from the unripe fruits of Cerbera manghas. The extraction process involves using methanol to extract the compounds from the dried fruits. The methanolic residue is then suspended in water and extracted successively with n-hexane, ethyl acetate, and n-butanol
化学反応の分析
Neriifolin undergoes various chemical reactions, including:
Oxidation: Neriifolin can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the glycosidic bonds in neriifolin.
Substitution: Neriifolin can undergo substitution reactions, particularly at the glycosidic moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Neriifolin is similar to other cardenolide glycosides such as digitoxigenin, thevetin A, and ouabain . neriifolin is unique due to its specific glycosidic structure and its potent inhibitory effects on HOXA9-dependent gene expression . This makes it a valuable compound for developing small molecule inhibitors targeting HOXA9 in acute myeloid leukemia .
Similar Compounds
- Digitoxigenin
- Thevetin A
- Ouabain
- Bufalin
- Convallatoxin
Neriifolin’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
特性
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNMTHWNSJUOG-BAOINKAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881390 | |
| Record name | Neriifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
466-07-9 | |
| Record name | Neriifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=466-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neriifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neriifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5β)-3β-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERIIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RD2ADS9WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does neriifolin exert its effects at the cellular level?
A1: Neriifolin's primary mechanism of action involves the inhibition of sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), an enzyme crucial for maintaining ionic gradients across cell membranes. [] This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream effects. []
Q2: What is the impact of neriifolin on the Na+/K+-ATPase α3 subunit?
A2: Research suggests that neriifolin preferentially targets the Na+/K+-ATPase α3 subunit, which is predominantly found in neurons. [] This interaction disrupts neuronal function, potentially contributing to both its therapeutic and toxic effects.
Q3: What is the chemical structure of neriifolin?
A3: Neriifolin is a cardiac glycoside with the IUPAC name (3β,5β,14β)-3-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide. [, ] Structurally, it comprises a steroid nucleus with a lactone ring at the C-17 position and a sugar moiety (L-thevetose) attached at C-3. [, , ]
Q4: What are the potential therapeutic applications of neriifolin?
A4: Neriifolin has demonstrated potential anticancer effects, particularly in breast cancer cell lines. [, , ] Its ability to induce cytostatic effects and apoptosis in these cells suggests a potential therapeutic avenue. [] Additionally, neriifolin shows promise as a neuroprotective agent against ischemic stroke. []
Q5: How is neriifolin metabolized and excreted?
A7: Following administration, a significant portion of neriifolin is metabolized in the liver and excreted through bile and feces. [, ] A smaller percentage is excreted unchanged in urine. []
Q6: What are the primary toxicological concerns associated with neriifolin?
A8: Neriifolin is a potent cardiotoxin, with its toxicity primarily attributed to its inhibitory action on Na+/K+-ATPase, similar to other cardiac glycosides. [, ] Ingestion can lead to severe cardiac arrhythmias, and even death. [, , ]
Q7: What are the clinical manifestations of neriifolin poisoning?
A9: Symptoms of neriifolin poisoning include vomiting, diarrhea, drowsiness, dilated pupils, and changes in heart rhythm. [, ] Electrocardiogram (ECG) abnormalities, such as bradycardia, atrioventricular block, and various tachyarrhythmias, are commonly observed. [, ]
Q8: Are there any known antidotes for neriifolin poisoning?
A10: While supportive care remains the mainstay of treatment for neriifolin poisoning, digoxin-specific antibody fragments have proven effective in reversing life-threatening cardiac arrhythmias and improving survival rates. []
Q9: What analytical techniques are employed for the detection and quantification of neriifolin?
A11: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is commonly used for the qualitative and quantitative analysis of neriifolin in various matrices, including plant extracts, serum, and biological samples. [, , ]
Q10: What are the future directions for research on neriifolin?
A12: Future research should focus on understanding the precise molecular mechanisms underlying neriifolin's diverse biological activities, particularly its anticancer and neuroprotective effects. [, ] Additionally, investigations into safer derivatives or delivery methods could help mitigate its toxicity and enhance therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


